2-Oxa-6-azaspiro[3.5]nonane oxalate
Description
Significance of Spirocyclic Heterocycles in Drug Discovery and Development
Spirocyclic heterocycles, characterized by two rings sharing a single common atom, are increasingly recognized for their profound impact on drug design. taylorandfrancis.com Their inherent three-dimensionality offers a distinct advantage over the flat, sp2-rich compounds that have historically dominated screening libraries. researchgate.net This structural rigidity and defined spatial arrangement of substituents allow for a more precise and optimal interaction with the complex three-dimensional surfaces of biological targets. mdpi.com
The incorporation of a spirocyclic moiety into a drug candidate can significantly influence its pharmacological profile. nih.gov It often leads to enhanced potency and selectivity by locking the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to a target. researchgate.net Furthermore, spirocycles can favorably modulate critical ADME (absorption, distribution, metabolism, and excretion) properties. They have been shown to improve aqueous solubility, metabolic stability, and lipophilicity, key parameters in the optimization of a lead compound into a viable drug candidate. researchgate.netnih.gov The growing number of approved drugs containing a spirocycle, with half of them approved in the 21st century, attests to their escalating importance in medicinal chemistry. nih.gov
Rationale for 2-Oxa-6-azaspiro[3.5]nonane as a Key Structural Motif
The 2-Oxa-6-azaspiro[3.5]nonane framework, which features an oxetane (B1205548) ring fused to a piperidine (B6355638) ring through a spirocyclic carbon, has emerged as a particularly valuable motif. This specific combination of a four-membered and a six-membered heterocycle provides a unique set of properties that are highly sought after in drug design.
The spiro[3.5]nonane framework, the carbocyclic parent of 2-oxa-6-azaspiro[3.5]nonane, provides a rigid scaffold that allows for the precise positioning of functional groups in three-dimensional space. This is a significant departure from more flexible acyclic or monocyclic systems, enabling a more thorough and effective exploration of the chemical space around a biological target. youtube.com The introduction of a spiro-center creates a molecule with greater Fsp3 character (the fraction of sp3 hybridized carbons), a property that has been correlated with increased clinical success rates, likely due to the avoidance of "flatland" associated with aromatic systems. nih.gov The defined stereochemistry of the spiro-carbon allows for the creation of stereoisomers with potentially distinct biological activities, offering another layer of optimization for medicinal chemists.
2-Oxa-6-azaspiro[3.5]nonane belongs to the broader class of oxa-azaspiro compounds, which are heterocyclic systems containing both oxygen and nitrogen atoms within a spirocyclic framework. nih.gov The oxetane ring in this specific motif is of particular interest. Oxetanes are known to be valuable in drug discovery as they can enhance aqueous solubility, improve metabolic stability, and act as non-classical hydrogen bond acceptors, all while having a minimal impact on lipophilicity. acs.org
For instance, the related 2-oxa-6-azaspiro[3.3]heptane has been successfully used as a bioisosteric replacement for morpholine (B109124), demonstrating superior solubilizing ability. acs.orgacs.org The piperidine portion of 2-oxa-6-azaspiro[3.5]nonane provides a basic nitrogen atom, which is a common feature in many successful drugs, allowing for salt formation (such as the oxalate (B1200264) salt) to improve solubility and crystallinity. It also provides a convenient point for further chemical modification to modulate potency and selectivity. The combination of the beneficial properties of the oxetane and piperidine rings within a rigid spirocyclic framework makes 2-oxa-6-azaspiro[3.5]nonane a highly attractive and versatile building block.
Historical Development and Initial Research Perspectives on 2-Oxa-6-azaspiro[3.5]nonane Oxalate and its Analogues
The development of synthetic routes to spirocyclic systems, including oxa-azaspiro frameworks, has been an area of active research. While specific historical details on the initial synthesis of this compound are not extensively documented in readily available literature, the interest in such scaffolds grew from the broader appreciation of spirocycles in medicinal chemistry. researchgate.netnih.gov The synthesis of related compounds, such as 7-oxo-2-azaspiro[3.5]nonane, highlights the chemical strategies employed to construct these complex ring systems, often involving multi-step sequences that may include cyclization reactions. google.com The availability of the oxalate salt suggests a focus on creating a stable, crystalline solid with improved handling and formulation properties, which is a critical step in the progression of a chemical entity towards preclinical and clinical development. sigmaaldrich.com Initial research perspectives likely viewed this compound and its analogues as valuable tools for fragment-based drug discovery and as building blocks for creating novel chemical entities with improved drug-like properties.
Data and Compound Information
Table 1: Properties of Selected Spirocyclic Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |
|---|---|---|---|
| Spiro[3.5]nonane | C9H16 | 124.22 | 12651160 |
| Spiro[3.5]nonan-2-one | C9H14O | 138.21 | 58227859 |
| 2-Oxa-6-azaspiro[3.5]nonane | C7H13NO | 127.18 | - |
| 2-Oxa-6-azaspiro[3.3]heptane | C5H9NO | 99.13 | - |
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Oxa-6-azaspiro[3.5]nonane |
| Spiro[3.5]nonane |
| 2-Oxa-6-azaspiro[3.3]heptane |
| Morpholine |
| 7-oxo-2-azaspiro[3.5]nonane |
| Spiro[3.5]nonan-2-one |
Structure
2D Structure
Properties
IUPAC Name |
2-oxa-8-azaspiro[3.5]nonane;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.C2H2O4/c1-2-7(4-8-3-1)5-9-6-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFOFCAQNSCVES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)COC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Medicinal Chemistry Applications and Pharmacological Relevance of Spiro 3.5 Nonane Systems
Role as Versatile Heterocyclic Building Blocks in Contemporary Drug Discovery Programs
Spiro[3.5]nonane systems, particularly heterocyclic variants like 2-oxa-6-azaspiro[3.5]nonane, are increasingly recognized as valuable building blocks in modern drug discovery. Their rigid, three-dimensional structure offers a distinct advantage over more traditional, flexible aliphatic or flat aromatic rings. This inherent three-dimensionality allows for the exploration of under-utilized chemical space, a key goal in the development of novel therapeutics. researchgate.net The introduction of a spirocyclic core can lead to compounds with improved physicochemical properties, such as increased sp3 character, which is often correlated with better clinical success rates.
The utility of these scaffolds is demonstrated by the development of synthetic routes to produce them in multi-gram quantities, making them accessible for broader research and development programs. researchgate.net For instance, 7-oxo-2-azaspiro[3.5]nonane is considered an important structural segment in drug design due to its association with significant biological activity. google.com Researchers utilize these spirocycles as novel reagents and scaffolds to generate libraries of diverse compounds for screening. researchgate.netresearchgate.net The development of general two-step syntheses for related structures like 2-spiropiperidines further highlights the effort to create novel scaffolds for drug discovery programs, yielding highly sp3-rich structures that resemble lead molecules. researchgate.net These spirocyclic systems serve as foundational elements for creating more complex molecules with potential therapeutic applications.
Structural Mimicry and Bioisosteric Replacement Strategies
A key strategy in medicinal chemistry is bioisosteric replacement, where a part of a molecule is swapped with a structurally different but functionally similar group to improve properties like potency, selectivity, or metabolic stability. Spirocyclic systems are excellent candidates for this approach due to their unique conformations and ability to mimic the spatial arrangement of other common chemical moieties.
The 2-oxa-6-azaspiro[3.5]nonane scaffold and its close analogs serve as effective bioisosteres for the morpholine (B109124) ring, a common fragment in many approved drugs. While morpholine is often favored for its good water solubility and metabolic stability, its widespread use can lead to a lack of novelty and potential patentability issues. The design and synthesis of surrogates like spirocyclic oxetanes can help explore new chemical and patent space. researchgate.net
In one such example, a related compound, 2-oxa-6-azaspiro[3.4]octane, was specifically synthesized as a substitute for morpholine. researchgate.net This strategic replacement introduces a spirocyclic oxetane (B1205548) core that maintains the key hydrogen bond accepting features of the morpholine's oxygen and nitrogen atoms while presenting a more rigid and three-dimensional profile. This structural alteration can lead to improved binding interactions with a biological target and differentiate the new chemical entity from existing therapies.
Design Principles for Enhanced Binding Affinities and Modulated Target Interactions
The rigid spirocyclic framework of 2-oxa-6-azaspiro[3.5]nonane is a central feature in designing molecules with high binding affinity and specificity. Unlike flexible chains that must adopt a specific conformation to bind, losing conformational entropy in the process, a rigid scaffold is pre-organized in a defined three-dimensional shape. This reduces the entropic penalty of binding, potentially leading to stronger interactions with the target protein.
The defined stereochemistry of the spiro center allows for precise projection of substituents into a protein's binding pocket, optimizing interactions with specific amino acid residues. The sp3-rich nature of these scaffolds provides access to novel regions of 3D-chemical space that are often underexplored by traditional flat aromatic structures. researchgate.net The biological activity of related compounds, such as 7-oxo-2-azaspiro[3.5]nonane, which has shown activity as a Respiratory Syncytial Virus (RSV) inhibitor and an irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), underscores the potential of this scaffold in targeted therapies. google.com The steric properties of substituents on the spiro ring can also be fine-tuned; for example, sterically hindered groups can influence reaction rates and, by extension, the final orientation and interaction of the molecule with its target. mdpi.com
Integration into Complex Drug-Like Molecules and Advanced Therapeutic Scaffolds
The true value of 2-oxa-6-azaspiro[3.5]nonane and its analogs as building blocks is realized when they are incorporated into larger, more complex molecular architectures. Their functional handles, typically the secondary amine, allow for straightforward chemical modification and integration into advanced therapeutic scaffolds.
A clear example of this is the synthesis of a spirocyclic oxetane-fused benzimidazole (B57391). researchgate.net In this work, the related 2-oxa-7-azaspiro[3.5]nonane was used as a starting material to construct a novel, ring-fused benzimidazole system. researchgate.net Benzimidazoles are a well-known class of heterocycles with a wide range of biological activities, and fusing them with a spirocyclic oxetane creates a novel and structurally complex molecule with potential for unique pharmacological properties. researchgate.net Similarly, the practice of connecting 7-oxo-2-azaspiro[3.5]nonane to other specific structures for drug screening has become a research hotspot, highlighting its role as a key intermediate in the discovery of new drugs. google.com These examples demonstrate that azaspiro[3.5]nonane systems are not just standalone fragments but are enabling components for the construction of the next generation of complex drug candidates.
Biological Activity Investigations and Molecular Mechanism Research
Exploration of Interactions with Specific Biomolecular Targets
The oxetane (B1205548) ring, a four-membered ether, is a versatile functional group in drug discovery. nih.govmedchemexpress.com Its distinct structural and electronic properties, including its ability to act as a hydrogen bond acceptor, make it an attractive component for designing molecules that can interact with biological targets like enzymes and receptors. nih.gov
NAD(P)H:quinone oxidoreductase 1 (NQO1) Binding and Enzymatic Modulation
Research has focused on incorporating the spirocyclic oxetane motif into compounds targeting NAD(P)H:quinone oxidoreductase 1 (NQO1). The design rationale for these compounds is based on the oxetane's capacity to serve as a bioisostere for a carbonyl group, which is crucial for binding to the His194 residue within the NQO1 active site. mdpi.com This interaction is believed to facilitate the efficient reduction of quinone-based substrates, a key function of the NQO1 enzyme. mdpi.com The metabolic stability of the oxetane ring compared to a carbonyl alternative is another advantage in this context. mdpi.com
Modulation of Other Enzymes and Receptors by Spirocyclic Oxetane-Containing Compounds
The application of oxetane-containing compounds extends beyond NQO1 to a wide range of other enzymes and receptors implicated in various diseases. nih.govmedchemexpress.com The compact and polar nature of the oxetane moiety has been leveraged in the development of inhibitors for several target classes. nih.gov
Table 1: Examples of Enzymes and Receptors Modulated by Oxetane-Containing Compounds
| Target Class | Specific Target | Effect of Oxetane-Containing Compound | Reference |
| Kinases | Bruton's tyrosine kinase (BTK) | Forms favorable hydrogen bonds with the kinase hinge region. | nih.gov |
| Epigenetic Enzymes | FTO demethylase | Potent enzymatic inhibition with selectivity over ALKBH5. | nih.gov |
| Non-epigenetic Enzymes | Aldehyde dehydrogenase 1A (ALDH1A) | Robust inhibition of the ALDH1A subfamily. | nih.gov |
| Non-epigenetic Enzymes | Indoleamine 2,3-dioxygenase 1 (IDO1) | High binding affinity and favorable hydrogen bonding. | nih.gov |
| Non-epigenetic Enzymes | Protein arginine methyltransferase 5 (PRMT5) | Potent enzymatic inhibition and blocks tumor cell proliferation. | nih.gov |
| Matrix Metalloproteinases | MMP-13 | Inhibition is an attractive strategy for osteoarthritis therapy. | nih.gov |
This table is not exhaustive but provides a representation of the diverse targets modulated by compounds containing the oxetane motif.
Preclinical Pharmacological Investigations and Indicated Therapeutic Modalities of Analogues
The unique properties of spirocyclic compounds have prompted extensive preclinical research into their potential therapeutic uses. nih.gov Their structural similarity to important pharmacophores is a key driver of this interest. nih.gov
Potential Therapeutic Modalities Indicated by Target Engagement (e.g., Anticancer Potential, Antimicrobial Properties)
The engagement of spirocyclic oxetane-containing compounds with various biological targets suggests their potential in several therapeutic areas, most notably in oncology. The inhibition of enzymes like FTO, IDO1, and PRMT5 by oxetane-containing molecules points to their potential as anticancer agents. nih.gov For instance, an oxetane derivative targeting PRMT5 demonstrated not only potent enzymatic inhibition but also effective blockage of tumor cell proliferation and impressive antitumor efficacy in a xenograft model. nih.gov Furthermore, the ubiquitin-proteasome system (UPS), a key regulator of cellular processes, has emerged as a significant target in cancer therapy, and targeting components of this system, such as deubiquitinases (DUBs), is a promising strategy. nih.gov
Elucidation of Mechanisms of Action for Spirocyclic Derivatives
Understanding the molecular interactions that govern the binding of spirocyclic compounds to their targets is crucial for rational drug design. Non-covalent interactions, particularly hydrogen bonding, play a pivotal role in this process.
Role of Hydrogen Bonding and Other Non-Covalent Molecular Interactions in Target Binding
The oxetane moiety is a proficient hydrogen bond acceptor, a property that is fundamental to its utility in medicinal chemistry. nih.gov The strained C-O-C bond angle of the oxetane ring exposes the lone pair of electrons on the oxygen atom, enhancing its ability to form hydrogen bonds compared to other cyclic ethers. nih.gov This hydrogen bonding capacity is critical for the interaction of oxetane-containing ligands with their biological targets. irb.hr For example, in the context of NQO1, the hydrogen bonding between the oxetane oxygen and the His194 residue is a key aspect of the binding mechanism. mdpi.com
Beyond hydrogen bonding, other non-covalent interactions, such as CH-π interactions, can also contribute to the binding affinity and efficacy of spirocyclic compounds. nih.gov These weak interactions, when collectively considered, can significantly influence the stability of the ligand-target complex. nih.gov Computational modeling and docking studies are often employed to visualize and understand these intricate molecular interactions, guiding the design of more potent and selective inhibitors. nih.gov
Future Research Directions and Translational Perspectives
Development of Novel Derivatized 2-Oxa-6-azaspiro[3.5]nonane Compounds for Specific Therapeutic Areas
The exploration of derivatized 2-oxa-6-azaspiro[3.5]nonane and related spirocyclic systems is a burgeoning field in medicinal chemistry. The core structure serves as a versatile template for creating analogs with tailored properties for specific therapeutic targets. A key strategy involves using these spirocycles as bioisosteres—substitutes for more common chemical motifs like piperidine (B6355638)—to enhance pharmacological properties. univ.kiev.ua Spirocyclic bioisosteres can offer improved metabolic stability against oxidative enzymes, a common vulnerability for piperidine-containing drugs. univ.kiev.ua
Research has led to the development of functionalized derivatives of compounds like 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, which are seen as promising multifunctional analogs of 2-substituted piperidines. univ.kiev.uaresearchgate.net For instance, replacing the piperidine fragment in the local anesthetic Bupivacaine with a spirocyclic amino acid analog resulted in a compound with enhanced activity and longer duration of action. univ.kiev.uaresearchgate.net
Further optimization of these scaffolds has targeted specific receptors. A novel class of 7-azaspiro[3.5]nonane derivatives has been designed and synthesized as agonists for G protein-coupled receptor 119 (GPR119), a target for type 2 diabetes. nih.gov Through systematic modification of different parts of the molecule, potent GPR119 agonists were identified that demonstrated favorable pharmacokinetic profiles and glucose-lowering effects in diabetic rat models. nih.gov Similarly, the related 2-oxa-6-azaspiro[3.3]heptane scaffold has been successfully used as a more stable bioisostere for morpholine (B109124), retaining antibacterial activity in linezolid (B1675486) analogs. nih.gov
The table below summarizes representative derivatized spirocyclic compounds and their targeted therapeutic applications.
| Spirocyclic Scaffold | Derivative Type | Therapeutic Area/Target | Key Research Finding |
| 7-Oxa-2-azaspiro[3.5]nonane | Carboxylic acid derivatives | General Drug Discovery (Bioisosterism) | Act as bioisosteres of pipecolic acid; incorporation into a Bupivacaine analog led to enhanced activity and lower toxicity. univ.kiev.uaresearchgate.net |
| 7-Azaspiro[3.5]nonane | Aryl- and N-capped derivatives | Type 2 Diabetes (GPR119 Agonists) | Optimization led to a potent GPR119 agonist with a desirable pharmacokinetic profile and glucose-lowering effects in vivo. nih.gov |
| 2-Oxa-6-azaspiro[3.3]heptane | Morpholine bioisosteres | Antibacterial | Used as a replacement for the morpholine moiety in Linezolid, retaining antibacterial activity against multiple strains. nih.gov |
| 2-Azaspiro[3.3]heptane | Piperidine bioisosteres | Oncology | An analog of an mGlu2 negative allosteric modulator showed improved cellular lipophilic ligand efficiency (LLE). nih.gov |
Advanced Synthetic Methodologies for Enantioselective Synthesis and Stereochemical Control
The construction of spirocyclic systems with precise stereochemical control is a significant challenge in organic synthesis. The development of advanced synthetic methodologies, particularly for enantioselective synthesis, is crucial for unlocking the full therapeutic potential of chiral spirocycles like 2-oxa-6-azaspiro[3.5]nonane. rsc.orgrsc.org Despite their unique 3D properties, the difficulty in their asymmetric synthesis has made them underrepresented in pharmaceutical compound libraries. rsc.org
In recent years, organocatalysis has emerged as a powerful tool, leading to an exponential increase in reported methodologies for the synthesis of spirocycles. rsc.orgnih.gov The combination of organocatalysis with transition metal catalysis has become an important strategy for synthesizing optically pure spiro heterocyclic molecules. nih.gov This synergistic approach often involves chiral aminocatalysis, N-heterocyclic carbene (NHC) catalysis, or non-covalent catalysis using chiral phosphoric acids and thiourea (B124793) derivatives. nih.gov
Specific advancements include the catalytic enantioselective synthesis of spirocyclic azetidine (B1206935) oxindoles using a novel chiral cation phase-transfer catalyst derived from a cinchona alkaloid. acs.org This method achieves high enantiomeric ratios and the resulting products can be readily elaborated into medicinally relevant compounds. acs.org Other notable methods include the rhodium-xylylBINAP catalyzed [2+2+2] cycloaddition of diynes to form chiral spirocyclic compounds with high enantioselectivity. researchgate.net
The table below outlines some advanced methodologies for the synthesis of spirocyclic compounds.
| Methodology | Catalyst/Reagent Type | Key Features | Example Application |
| Synergistic Catalysis | Organocatalysis and Transition Metal Catalysis | Synthesizes optically pure compounds with chiral quaternary centers. nih.gov | Construction of various spiro heterocyclic molecules. nih.gov |
| Phase-Transfer Catalysis | Chiral Cinchona Alkaloid-derived Catalyst | Achieves high enantiomeric ratios (up to 2:98 er) in C-C bond formation. acs.org | Enantioselective synthesis of spiro-3,2′-azetidine oxindoles. acs.org |
| [2+2+2] Cycloaddition | Rhodium-xylylBINAP Complex | High enantioselectivity for creating all-carbon spirocyclic systems. researchgate.net | Synthesis of a chiral library possessing a quaternary carbon center. researchgate.net |
| Oxidative Cyclization | Oxone® in formic acid | A safer alternative to Caro's acid, often not requiring chromatography for product purification. researchgate.net | Synthesis of ring-fused benzimidazoles from spirocyclic oxetane (B1205548) acetamides. researchgate.net |
Expansion of Biological Target Spectrum for Spirocyclic Scaffolds Through High-Throughput Screening
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries against specific biological targets. nih.govnih.gov Applying HTS to libraries of spirocyclic scaffolds, including derivatives of 2-oxa-6-azaspiro[3.5]nonane, offers a powerful strategy to expand their known biological target spectrum beyond the initial design rationale. sygnaturediscovery.com The unique three-dimensional nature of spirocycles provides an opportunity to identify hits for challenging targets where flatter, more traditional molecules have failed.
The HTS process involves testing hundreds of thousands of compounds for activity in a biological assay, integrating state-of-the-art robotics, advanced IT solutions, and sensitive detection technologies. nih.govyoutube.com A successful HTS campaign relies on several key factors: a high-quality, diverse compound library, a robust and reliable assay, and a clear strategy for hit identification and validation. sygnaturediscovery.com
For spirocyclic scaffolds, HTS can be employed to:
Identify Novel Targets: Screen diverse spirocyclic libraries against a wide array of biological targets (e.g., enzymes, receptors, ion channels) to uncover unexpected activities. nih.gov
Probe Protein-Protein Interactions (PPIs): The rigid, spatially defined nature of spirocycles makes them ideal candidates for disrupting or stabilizing PPIs, a class of targets notoriously difficult to modulate with small molecules. nih.gov
Discover Chemical Probes: Identify specific and potent spirocyclic modulators for understudied proteins to serve as research tools for elucidating biological pathways. nih.gov
The process begins with the development and validation of a robust assay, often in a miniaturized format (e.g., 1536-well plates) to conserve reagents and compounds. youtube.comnih.gov A pilot screen is typically performed to assess assay performance before launching the full-scale screen against the entire library. sygnaturediscovery.com Data from the HTS is then analyzed to identify "hits"—compounds showing putative activity. nih.gov These hits must then undergo a rigorous validation process, including confirmation screens and secondary assays, to eliminate false positives and confirm a biologically plausible mechanism of action. nih.govnih.gov
Application of Computational Chemistry and Molecular Modeling in Rational Design and Lead Optimization
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, providing critical insights that guide the rational design and optimization of new therapeutic agents. For complex scaffolds like 2-oxa-6-azaspiro[3.5]nonane, these computational approaches are particularly valuable for navigating the vast chemical space of possible derivatives and predicting their biological activity.
The integration of computational methods allows researchers to:
Predict Binding Modes: Molecular docking simulations can predict how different spirocyclic derivatives will bind to a target protein's active or allosteric site. This helps in understanding structure-activity relationships (SAR) and prioritizing which compounds to synthesize.
Optimize Ligand-Target Interactions: By visualizing the interactions between a spirocyclic ligand and its target, chemists can rationally design modifications to enhance binding affinity and selectivity. For example, incorporating a spirocyclic structure into a ligand targeting Cyclin-dependent kinase 19 (CDK19) was shown to optimize the binding conformation and increase its inhibitory effect. acs.org
Improve Pharmacokinetic Properties: Computational models can predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, allowing for the early identification and modification of derivatives that are likely to have poor bioavailability or metabolic stability.
Virtual Screening: Large virtual libraries of spirocyclic compounds can be screened in silico against a target structure, significantly narrowing down the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources.
Incorporate Advanced Calculations: To improve prediction accuracy, methods can be enhanced by incorporating quantum chemistry-based calculations to assess factors like warhead reactivity for covalent inhibitors, which helps in correctly classifying potential hits. acs.org
The use of these computational tools accelerates the discovery cycle, reduces experimental costs, and increases the probability of success in developing potent and selective drug candidates based on the 2-oxa-6-azaspiro[3.5]nonane scaffold. acs.org
Q & A
What are the optimized synthetic routes for 2-Oxa-6-azaspiro[3.5]nonane oxalate, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves oxidative cyclization using Oxone® in formic acid to convert spirocyclic oxetanes (e.g., 2-oxa-6-azaspiro[3.3]heptane) into intermediates like o-cycloalkylaminoacetanilides. Key factors include:
- Catalyst and solvent selection : Formic acid ensures protonation of intermediates, facilitating cyclization .
- Temperature control : Reactions often proceed at 0–25°C to minimize side products .
- Salt formation : Oxalate salts are formed via acid-base reactions to stabilize the final product .
Yields vary based on precursor purity and steric effects; for example, expanded spirocycles (e.g., 2-oxa-7-azaspiro[3.5]nonane) achieve higher yields (~82%) compared to smaller analogs .
How does the structural arrangement of nitrogen and oxygen in this compound influence its reactivity?
Answer:
The spirocyclic framework positions oxygen in a strained oxetane ring and nitrogen in an azaspiro system, creating unique electronic and steric properties:
- Hydrogen bonding : The oxygen atom enhances solubility and binding to biological targets (e.g., enzymes like NQO1) .
- Steric hindrance : The 6-aza configuration limits nucleophilic attack at the nitrogen, favoring regioselective substitutions at the oxetane ring .
Comparative studies with analogs (e.g., 7-oxa-2-azaspiro[3.5]nonane) show that nitrogen positioning alters redox stability and metabolic resistance .
What experimental models are used to evaluate the biological activity of 2-Oxa-6-azaspiro[3.5]nonane derivatives?
Answer:
Derivatives are tested in:
- In vitro enzyme assays : For example, NAD(P)H:quinone oxidoreductase 1 (NQO1) binding studies using fluorescence quenching to assess inhibition potency .
- Cell-based models : Anticancer activity is evaluated in lung cancer lines (e.g., HCC827 and A549) via EGFR inhibition assays .
- In vivo analgesia models : Derivatives like N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides are assessed in rodent pain models (e.g., hot-plate tests) .
Dosage optimization requires pharmacokinetic profiling (e.g., plasma half-life, metabolite identification) .
How can researchers resolve contradictions in reported biological activities of structurally similar spirocyclic compounds?
Answer:
Contradictions often arise from:
- Substituent effects : Methyl or oxalate groups alter lipophilicity and target engagement. For example, 7,7-dimethyl analogs show reduced solubility but enhanced blood-brain barrier penetration compared to oxalate salts .
- Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) to minimize discrepancies .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and rationalize activity differences between analogs like 2-oxa-6-azaspiro[3.3]heptane and 2-oxa-7-azaspiro[3.5]nonane .
What advanced characterization techniques are critical for confirming the structure of this compound?
Answer:
- X-ray crystallography : Resolves spirocyclic geometry and salt formation (e.g., oxalate counterion coordination) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₂₈N₂O₆ for the oxalate salt) .
- Dynamic NMR : Detects ring-flipping dynamics in the oxetane and azaspiro systems, informing conformational stability .
How can computational methods streamline the design of 2-Oxa-6-azaspiro[3.5]nonane-based therapeutics?
Answer:
- Retrosynthetic AI tools : Platforms like Pistachio or Reaxys predict feasible synthetic routes by analyzing reaction databases .
- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the oxetane) with bioactivity .
- MD simulations : Assess binding kinetics with targets like sigma receptors, guiding lead optimization .
What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
